N-(3-aminopropyl)-3-fluoro-N-methylaniline
Overview
Description
N-(3-aminopropyl)-3-fluoro-N-methylaniline is a useful research compound. Its molecular formula is C10H15FN2 and its molecular weight is 182.24 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-aminopropyl)-3-fluoro-N-methylaniline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom attached to an aniline ring, with an aminopropyl group and a methyl group on the nitrogen atom. Its molecular formula is , with a molecular weight of 182.24 g/mol. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound can be attributed to its interaction with various biomolecules. The compound is known to:
- Inhibit Enzymes : It can bind to specific enzymes, modulating their activity and influencing biochemical pathways.
- Alter Gene Expression : The compound may induce changes in gene expression, affecting cellular functions.
- Interact with Proteins : Its binding affinity allows it to interact with proteins, potentially leading to therapeutic effects in various diseases.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, studies on related fluorinated compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential for this compound in antimicrobial drug development .
Anticancer Properties
This compound has been explored for its anticancer properties. Analogous compounds have shown selective inhibition of cancer cell proliferation, particularly in breast cancer cells. These findings indicate that modifications in the chemical structure can enhance anticancer activity through targeted interactions with cellular pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. By modulating neurotransmitter levels and protecting neuronal cells from oxidative stress, it could offer therapeutic benefits for neurodegenerative diseases .
Case Studies and Research Findings
- Inhibition of Topoisomerase I : A study on structurally related compounds found that they inhibit human topoisomerase I (Top1), which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) Studies : Research has indicated that the introduction of fluorine atoms significantly alters the pharmacological profile of aniline derivatives. This has led to enhanced binding affinities and improved biological activities compared to their non-fluorinated counterparts .
- Synthesis and Evaluation : A systematic exploration of this compound analogues revealed varying degrees of biological activity, providing insights into how structural modifications can optimize therapeutic effects .
Comparative Analysis
Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |
---|---|---|---|
This compound | Moderate | Selective Inhibition | Potentially Protective |
Related Fluorinated Compounds | Good | Effective against breast cancer | Not extensively studied |
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N'-methylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(7-3-6-12)10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMBCZNLOZGZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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